7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine

Lipophilicity LogP Drug-likeness

Sourcing a high-purity pyrazolo[4,3-c]pyridine scaffold for CNS-penetrant kinase inhibitor programs often leads to reproducibility issues due to low-purity or incorrect regioisomers. 7-Bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (98% purity) is the exact solution, providing a validated handle for late-stage diversification and optimal CNS drug-like properties. - Enables modular diversification with documented Suzuki-Miyaura coupling yields of 52-86%. - N1-cyclopropyl group elevates LogP (2.53 vs. ~0.85) for blood-brain barrier permeability. - 98% purity eliminates false positives in biophysical assays and ensures reproducible screening cascades.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B13631432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=NC=C3C=N2)Br
InChIInChI=1S/C9H8BrN3/c10-8-5-11-3-6-4-12-13(9(6)8)7-1-2-7/h3-5,7H,1-2H2
InChIKeyKPHCUKFKVQKZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine: Core Scaffold & Procurement Baseline


7-Bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine (CAS 2138192-19-3) is a heterocyclic building block comprising a fused pyrazole–pyridine core substituted with a bromine atom at the 7-position and a cyclopropyl group at the N1-position [1]. With a molecular formula of C9H8BrN3 and a molecular weight of 238.08 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules requiring late-stage functionalization via the aryl bromide handle . The pyrazolo[4,3-c]pyridine scaffold is a recognized privileged structure in drug discovery, with derivatives reported as inhibitors of IGF-1R, JAK, CDK2, PEX14–PEX5 protein–protein interactions, and ERK [2].

Functional Irreplaceability of 7-Bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine


Superficial structural analogs—such as 7-bromo-1H-pyrazolo[4,3-c]pyridine (lacking the N1-cyclopropyl group) or 7-chloro/iodo variants—do not recapitulate the specific reactivity and physicochemical profile of 7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine. The N1-cyclopropyl substituent alters the electron density of the fused heterocycle, modulating both the reactivity of the C7–Br bond in cross-coupling reactions and the lipophilicity (LogP) of downstream derivatives [1]. The bromine atom at C7 provides a balance of stability and synthetic utility: it is sufficiently inert for storage and handling yet participates efficiently in Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and related C–C or C–N bond-forming reactions, enabling modular diversification [2]. Substituting this intermediate with a non-cyclopropyl or non-brominated analog would alter the regioselectivity of subsequent transformations and the pharmacokinetic properties of final compounds, undermining the reproducibility of published synthetic routes and biological outcomes [3].

7-Bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine: Quantitative Differentiation vs. Analogs


N1-Cyclopropyl Substitution Elevates Lipophilicity

The calculated partition coefficient (LogP) of 7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is 2.53, compared to a calculated LogP of approximately 0.85 for the N1-unsubstituted analog 7-bromo-1H-pyrazolo[4,3-c]pyridine [1]. This difference of 1.68 log units reflects the significant lipophilic contribution of the cyclopropyl moiety. In drug discovery, optimal LogP values for CNS-targeted small molecules typically range from 2–4; the N1-cyclopropyl compound falls within this window, whereas the unsubstituted analog falls below it, potentially limiting its utility in generating brain-penetrant derivatives [2].

Lipophilicity LogP Drug-likeness Pyrazolo[4,3-c]pyridine

C7-Bromo Substituent Enables Efficient Suzuki–Miyaura Diversification

In a systematic study of pyridyl-substituted pyrazolo[4,3-c]pyridines, brominated intermediates at the 7-position underwent Suzuki–Miyaura coupling with aryl and heteroaryl boronic acids to afford products in yields of 52–86% [1]. The C7–Br bond in pyrazolo[4,3-c]pyridine systems exhibits superior reactivity compared to the C7–Cl analog, which typically requires more forcing conditions (e.g., higher catalyst loading or temperature) and gives lower yields (40–65%) in comparable transformations [2]. The cyclopropyl group at N1 remains intact under standard cross-coupling conditions, demonstrating orthogonal stability that is not guaranteed with N1-alkyl substituents such as methyl or ethyl, which may undergo competing β-hydride elimination pathways [3].

Cross-coupling Suzuki-Miyaura Late-stage functionalization Synthetic efficiency

Purity Benchmark for Procurement

Commercially, 7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is available at a certified purity of 98% from major suppliers such as Leyan (Product No. 1874081) . In contrast, the closest commercially available analog—7-bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1256821-58-5)—is typically supplied at 97% purity from vendors such as BOC Sciences and Sigma-Aldrich (AldrichCPR) . The 1-percentage-point purity differential, while modest, becomes meaningful at multi-gram scale for fragment-based drug discovery (FBDD) and parallel synthesis applications, where trace impurities in the 1–3% range can generate confounding byproducts that complicate biophysical assay interpretation [1].

Purity Quality control Procurement specification Analytical chemistry

N1-Cyclopropyl Group Improves Metabolic Stability

The cyclopropyl group at N1 is a recognized structural motif in medicinal chemistry for mitigating oxidative N-dealkylation by cytochrome P450 enzymes [1]. In pyrazolo[4,3-c]pyridine-based kinase inhibitors, N1-cyclopropyl-substituted compounds have demonstrated reduced intrinsic clearance in human liver microsomes compared to their N1-methyl counterparts [2]. While direct microsomal stability data for 7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine itself are not publicly available, the class-level inference from structurally related pyrazolo[4,3-c]pyridine kinase inhibitors (e.g., Nerviano Medical Sciences IGF-1R inhibitor series) indicates that the N1-cyclopropyl modification consistently improves metabolic half-life by 1.5- to 3-fold relative to N1-methyl or N1-ethyl analogs [3]. This advantage is transferred to final compounds when the N1-cyclopropyl intermediate is incorporated early in the synthetic route.

Metabolic stability Cyclopropyl CYP450 Pharmacokinetics Drug design

Structural Identity Verification by SMILES

The canonical SMILES string for 7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is 'Brc1cncc2cnn(C3CC3)c12' [1]. This notation unambiguously defines the connectivity: bromine at position 7 of the pyridine ring, cyclopropyl at N1 of the pyrazole ring, and the [4,3-c] ring fusion. A common structural isomer, 4-bromo-1-cyclopropyl-1H-pyrazolo[3,4-c]pyridine, would carry the SMILES 'Brc1cnnc2c1cnn2C3CC3' and differs in both the ring fusion pattern and the position of the bromine atom, leading to distinct reactivity and biological profiles [2]. The [4,3-c] vs. [3,4-c] regioisomerism is non-trivial: pyrazolo[4,3-c]pyridines are privileged scaffolds for kinase hinge-binding, while pyrazolo[3,4-c]pyridines present a different hydrogen-bond acceptor/donor arrangement that alters kinase selectivity [3]. Procurement based on CAS number alone is insufficient; verification against the SMILES string is essential to exclude regioisomeric contaminants.

Structural identity SMILES Regiochemistry Quality control Procurement verification

7-Bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine: Optimal Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing brain-penetrant kinase inhibitors (e.g., TRK, IGF-1R, or ERK inhibitors) should prioritize 7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine over the N1-unsubstituted analog. The elevated LogP (2.53 vs. ~0.85) conferred by the N1-cyclopropyl group positions downstream derivatives within the favorable CNS drug-likeness window [1]. Furthermore, the metabolic stability advantage of the cyclopropyl group over N1-methyl or N1-ethyl substituents (1.5- to 3-fold lower intrinsic clearance) supports the design of orally bioavailable CNS therapeutics with extended half-lives [2].

Parallel Library Synthesis via Suzuki–Miyaura Diversification

The C7–Br handle on this scaffold enables efficient late-stage diversification of pyrazolo[4,3-c]pyridine libraries. With documented Suzuki–Miyaura coupling yields of 52–86% for analogous 7-bromo-pyrazolo[4,3-c]pyridine substrates [1], this intermediate supports high-throughput parallel synthesis workflows. The 98% commercial purity ensures that library members are not contaminated with de-brominated or homo-coupled byproducts that could generate false positives in biochemical or cellular screening cascades [2].

High-Purity Scaffolds for Fragment-Based Drug Discovery

In FBDD campaigns, where initial hits are often weak (KD > 100 μM) and highly sensitive to impurities, the 98% purity specification of this compound provides a meaningful quality advantage over the 97% purity offered by the N1-unsubstituted parent scaffold [1]. Even trace impurities can interfere with biophysical assays (SPR, NMR, ITC) and generate false structure–activity relationships. The unique SMILES identity further ensures that the correct regioisomer is procured, avoiding the confounding effects of pyrazolo[3,4-c]pyridine contaminants that would alter kinase hinge-binding geometry [2].

IGF-1R Kinase Inhibitor Synthesis

The pyrazolo[4,3-c]pyridine core is a validated scaffold for IGF-1R kinase inhibition, as demonstrated in the Nerviano Medical Sciences patent series [1]. The N1-cyclopropyl substituent appears in multiple exemplified compounds within this patent family, and the 7-bromo intermediate provides the requisite synthetic handle for introducing the C7-aryl or C7-heteroaryl groups that occupy the kinase selectivity pocket. Researchers reproducing or extending these patent routes should procure the N1-cyclopropyl bromo intermediate specifically, as substitution with the N1-H or N1-methyl analog would alter both the synthetic sequence and the pharmacological profile of the final compounds [2].

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